2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

Catalog No.
S12245161
CAS No.
M.F
C10H7BrO4
M. Wt
271.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

Product Name

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid

IUPAC Name

2-[(5-bromo-1-benzofuran-6-yl)oxy]acetic acid

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

InChI

InChI=1S/C10H7BrO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

YQTDTBNYQFONNR-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC(=C(C=C21)Br)OCC(=O)O

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid is an organic compound characterized by the presence of a benzofuran moiety substituted with a bromine atom and an acetic acid functional group. Its molecular formula is C11H9BrO3C_{11}H_{9}BrO_{3}, and it has a molecular weight of approximately 269.09 g/mol. The compound features a unique structure that combines both aromatic and aliphatic characteristics, which may contribute to its biological activity and potential applications in various fields.

The chemical reactivity of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid can be explored through several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Decarboxylation: Under certain conditions, the acetic acid group may be removed, resulting in the formation of a simpler aromatic compound.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that compounds similar to 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with brominated aromatic systems often show activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: Some benzofuran derivatives have been studied for their potential to inhibit inflammatory pathways.
  • Anticancer Activity: There is emerging evidence that certain benzofuran compounds can induce apoptosis in cancer cells.

Further studies are needed to specifically evaluate the biological effects of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid.

The synthesis of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-bromobenzofuran and an appropriate acetic acid derivative.
  • Reagents: Commonly used reagents include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like triethylamine.
  • Reaction Conditions: The reaction is generally conducted in an organic solvent under reflux conditions to facilitate the formation of the ether bond between the benzofuran and acetic acid.

Purification methods such as recrystallization or chromatography are employed to isolate the final product.

2-((5-Bromobenzofuran-6-yl)oxy)acetic acid has potential applications in various fields:

  • Medicinal Chemistry: It can serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique structure may be utilized in creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Potential applications include the development of agrochemicals that can enhance crop protection or growth.

Interaction studies for 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid focus on its binding affinity to biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action, which may involve:

  • Enzyme Inhibition: Investigating how the compound affects enzyme activity could reveal its therapeutic potential.
  • Receptor Binding Studies: Understanding how it interacts with specific receptors could provide insights into its pharmacological effects.

Several compounds share structural similarities with 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-BromobenzofuranContains a brominated benzofuranUsed in organic synthesis
Benzofuran-3-carboxylic acidCarboxylic acid group attached to benzofuranKnown for anti-inflammatory properties
6-HydroxybenzofuranHydroxy group instead of bromineExhibits different biological activities
7-BromoquinolinoneContains a quinoline structurePotential anticancer activity

The uniqueness of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to these similar compounds.

The discovery of 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid aligns with broader advancements in benzofuran chemistry during the late 20th and early 21st centuries. Benzofuran derivatives first gained prominence in the 1960s as researchers explored their natural occurrence in plant-derived compounds and synthetic analogs. The specific synthesis of brominated benzofuran-acetic acid hybrids, however, emerged more recently, driven by the demand for structurally complex intermediates in drug discovery.

PubChem records indicate that 2-((5-Bromobenzofuran-6-yl)oxy)acetic acid was first registered in 2015 (CID: 102543467), though its synthetic roots likely trace to earlier methodologies for functionalizing benzofuran scaffolds. Key synthetic strategies involve electrophilic bromination of precursor benzofurans followed by etherification with haloacetic acids. For example, analogous compounds have been synthesized via refluxing bromobenzofuran derivatives with sodium acetate and ethyl bromoacetate in ethanol, a method adaptable to this compound’s production. The introduction of bromine enhances electrophilic reactivity, while the acetic acid group provides a handle for further derivatization, reflecting deliberate design principles in modern heterocyclic chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.95277 g/mol

Monoisotopic Mass

269.95277 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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